N,N-dimethyl-1H-imidazole-4-sulfonamide

Vue d'ensemble

Description

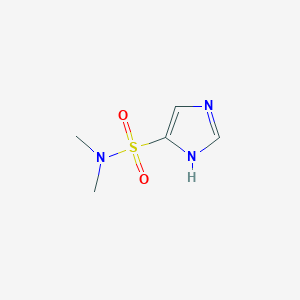

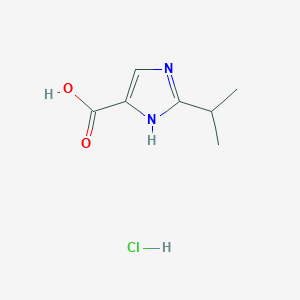

“N,N-dimethyl-1H-imidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

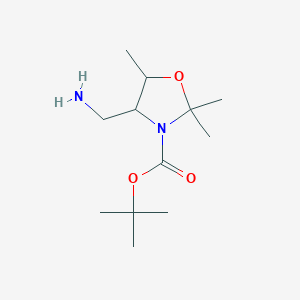

The molecular structure of “N,N-dimethyl-1H-imidazole-4-sulfonamide” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-imidazole-4-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 175.21 .Applications De Recherche Scientifique

Spectroscopic Characterization and Tautomeric Behavior

Sulfonamide derivatives, including those structurally related to N,N-dimethyl-1H-imidazole-4-sulfonamide, have been extensively utilized in bioorganic and medicinal chemistry. Their molecular conformation or tautomeric forms, which are directly related to pharmaceutical and biological activities, have been characterized using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance. These studies help in understanding the behavior of such molecules in different states, contributing significantly to the design and development of new pharmaceutical agents (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis of Quinoxaline Derivatives

The role of dimethyl sulfoxide (DMSO) as both a reactant and a solvent has been explored in the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This demonstrates a green and efficient method for the synthesis of complex molecules, leveraging the unique properties of DMSO in chemical reactions to achieve moderate to excellent yields (Xie et al., 2017).

Protection against Excitotoxic Death in Neurons

Research has shown that DMSO can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential therapeutic applications of DMSO in neuroprotection and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).

Sulfoxidation Mechanisms

Studies on the sulfoxidation of dimethyl sulfide by heme-type enzyme models have revealed insights into the mechanisms catalyzed by cytochrome P450 and horseradish peroxidase. These findings contribute to our understanding of enzyme-mediated transformations and their applications in biochemical and pharmaceutical research (Kumar et al., 2005).

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides

The synthesis of compounds that combine pyrazoline and sulfonamide pharmacophores in a single molecule has demonstrated significant bioactivities, including enzyme inhibition and low cytotoxicity. These compounds serve as promising candidates for the development of new therapeutic agents (Ozgun et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

N,N-dimethyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFCZMUMBMNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-imidazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)

![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1525036.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)

![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)